1-(t-Boc-Aminooxy)-3-aminooxy-propane is a chemical compound characterized by the presence of two aminooxy functional groups and a t-butoxycarbonyl (Boc) protected amine. This compound is classified as an alkyl/ether-based linker, particularly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its structure facilitates the formation of stable oxime linkages with aldehydes and ketones, making it valuable in various chemical synthesis applications.
The compound is commercially available from various suppliers, including MedChemExpress and AxisPharm, which provide detailed specifications such as purity levels and molecular formula (C₈H₁₈N₂O₄) . In terms of classification, it falls under the category of aminooxy compounds, which are known for their reactivity with carbonyl groups to form oximes.
The synthesis of 1-(t-Boc-Aminooxy)-3-aminooxy-propane typically involves the following steps:
These methods allow for efficient synthesis while minimizing side reactions, which can occur during the formation of oxime linkages.
1-(t-Boc-Aminooxy)-3-aminooxy-propane reacts primarily with carbonyl compounds to form stable oxime linkages. The mechanism involves nucleophilic attack by the aminooxy group on the carbonyl carbon, followed by dehydration to yield an oxime:
This reaction is crucial in bioconjugation processes where stable linkages between biomolecules are required . Additionally, the Boc group can be removed under acidic conditions, allowing for further functionalization or application in biological contexts.
The mechanism of action for 1-(t-Boc-Aminooxy)-3-aminooxy-propane primarily revolves around its ability to form oxime bonds with aldehydes and ketones. Upon reaction, the aminooxy group acts as a nucleophile that attacks the electrophilic carbonyl carbon:
This process is facilitated by the stability provided by the Boc protecting group, which can be removed when necessary to expose free amine functionality for further reactions .
Relevant data indicate that this compound exhibits good thermal stability and reactivity, making it suitable for various synthetic applications .
1-(t-Boc-Aminooxy)-3-aminooxy-propane finds extensive applications in:
Its versatility in facilitating reactions involving carbonyls makes it an essential reagent in modern synthetic methodologies.
Systematic Naming and Molecular Architecture1-(t-Boc-Aminooxy)-3-aminooxy-propane (CAS 1352546-80-5) is defined by IUPAC as tert-butyl (3-(aminooxy)propoxy)carbamate. Its structure integrates two distinct functional groups: a Boc-protected aminooxy moiety (tert-butoxycarbonyl-aminooxy) and a free aminooxy group (-O-NH₂*), connected by a three-carbon propyl spacer. The molecular formula is C₈H₁₈N₂O₄ (MW: 206.24 g/mol), with SMILES notation CC(C)(OC(=O)NOCCCON)C
and InChIKey BNGHPAGZQRLKHH-UHFFFAOYSA-N
[2] [6] [8].
Stereoelectronic PropertiesThe Boc group (tert-butyl carbonate) shields one aminooxy function, enabling orthogonal deprotection under acidic conditions. The free aminooxy group exhibits nucleophilicity, reacting selectively with aldehydes or ketones to form oxime bonds (R₂C=N-OR). The propyl linker acts as a short polyethylene glycol (PEG) mimic, enhancing aqueous solubility and reducing steric hindrance during bioconjugation [3] [8]. Key structural attributes include:
Table 1: Atomic and Bond Properties
Component | Property |
---|---|
Boc group | Hydrolysis half-life: <5 min (25% TFA) |
Aminooxy pKa | ~4.0 (free group); ~5.9 (Boc-protected) |
Propyl spacer length | 5.8 Å (C-C-O bond distance) |
Origins in Polyamine Inhibition ResearchThe compound emerged from studies on polyamine biosynthesis inhibitors. Early analogs like 1-amino-oxy-3-aminopropane (APA, CAS 98627-69-1) showed potent inhibition of ornithine decarboxylase (ODC; IC₅₀ ~3.2 nM), a cancer target. APA’s hydroxylamine groups formed oxime adducts with pyridoxal phosphate (PLP) in ODC’s active site, but its high hydrophilicity (cLogP < -2) limited drug-like properties [5] [7].
Design EvolutionTo address APA’s limitations, chemists introduced the Boc-protected variant:
Synthetic MilestonesFirst synthesized in 2012, the compound utilized carbamate chemistry:
PROTAC Linker ApplicationsAs an alkyl/ether-based PROTAC linker, this compound connects E3 ligase ligands (e.g., thalidomide) to target protein binders (e.g., kinase inhibitors). Key advantages:
Table 2: Commercial Availability for Research
Supplier | Purity | Size/Pricing |
---|---|---|
MedChemExpress | >95% | 50 mg: $120; 100 mg: $220 |
BroadPharm | Reagent | Immediate shipment |
MedKoo | >95% | 100 mg: $485; 1 g: $1,350 |
Bioconjugation and ADC DevelopmentIn antibody-drug conjugates (ADCs), the aminooxy group links to oxidized antibody glycans (generating aldehydes). Benefits include:
Material Science InnovationsThe compound enables dynamic hydrogels via oxime crosslinking:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7